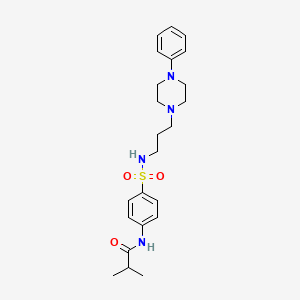

N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide

CAS No.: 1049550-05-1

Cat. No.: VC7764780

Molecular Formula: C23H32N4O3S

Molecular Weight: 444.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049550-05-1 |

|---|---|

| Molecular Formula | C23H32N4O3S |

| Molecular Weight | 444.59 |

| IUPAC Name | 2-methyl-N-[4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide |

| Standard InChI | InChI=1S/C23H32N4O3S/c1-19(2)23(28)25-20-9-11-22(12-10-20)31(29,30)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12,19,24H,6,13-18H2,1-2H3,(H,25,28) |

| Standard InChI Key | IXCKXMLUEAJMGP-UHFFFAOYSA-N |

| SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |

Introduction

N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide is a synthetic compound with potential applications in medicinal chemistry. Its structure features a combination of functional groups, including a piperazine ring, sulfonamide, and isobutyramide moiety, which contribute to its biological activity. This article explores its chemical properties, synthesis, and potential pharmacological applications.

Synthesis

The synthesis of N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide typically involves:

-

Preparation of the Piperazine Derivative:

-

The phenylpiperazine core is synthesized through the reaction of phenylamine with ethylene glycol derivatives under acidic conditions.

-

-

Attachment of the Sulfonamide Group:

-

Sulfonamide functionality is introduced via reaction with sulfonyl chloride derivatives.

-

-

Amidation Reaction:

-

The final step involves coupling the sulfonamide intermediate with isobutyric acid or its activated derivatives (e.g., isobutyryl chloride).

-

This multi-step process ensures high specificity and yield of the target compound.

Biological Activity

The compound's structural components suggest potential pharmacological activities:

-

Piperazine Ring:

-

Known for its role in central nervous system (CNS)-active drugs, piperazine derivatives often exhibit anxiolytic, antipsychotic, or antidepressant effects.

-

-

Sulfonamide Moiety:

-

Sulfonamides are widely recognized for their antibacterial properties and ability to inhibit enzymes such as carbonic anhydrase.

-

-

Isobutyramide Group:

-

This group may enhance lipophilicity, aiding in cell membrane permeability and bioavailability.

-

Research Findings

Studies on analogous compounds provide insights into the potential utility of N-(4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)isobutyramide:

Limitations and Future Directions

Despite promising structural features, further research is required to:

-

Conduct detailed pharmacokinetic studies.

-

Explore toxicity profiles using in vivo models.

-

Investigate receptor binding affinities to elucidate mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume